molecular formula C20H21NO3S B2764464 N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide CAS No. 873671-42-2

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B2764464
CAS No.: 873671-42-2
M. Wt: 355.45
InChI Key: OKBCBXBTBAESAR-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a naphthalene ring. This particular compound has a benzyl and an ethyl group attached to the nitrogen atom of the sulfonamide group, and a methoxy group attached to the naphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with N-benzyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation of the methoxy group can lead to the formation of 4-formylnaphthalene-1-sulfonamide or 4-carboxynaphthalene-1-sulfonamide.
  • Reduction of the sulfonamide group can lead to the formation of N-benzyl-N-ethyl-4-methoxynaphthylamine.
  • Substitution reactions can lead to a variety of benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound can be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. The benzyl and ethyl groups may enhance the binding affinity and specificity of the compound to its target enzyme.

Comparison with Similar Compounds

  • N-benzyl-N-methylethanolamine
  • N-ethyl-4-methoxybenzamide
  • 4-benzyloxy-3-methoxybenzaldehyde

Comparison: N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom, as well as the methoxy group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, N-benzyl-N-methylethanolamine lacks the sulfonamide group, which is crucial for its biological activity. Similarly, N-ethyl-4-methoxybenzamide and 4-benzyloxy-3-methoxybenzaldehyde have different structural features that result in different chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-21(15-16-9-5-4-6-10-16)25(22,23)20-14-13-19(24-2)17-11-7-8-12-18(17)20/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBCBXBTBAESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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